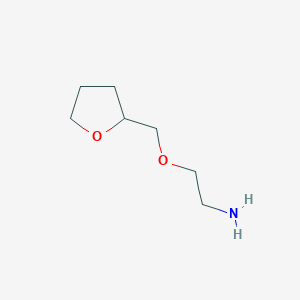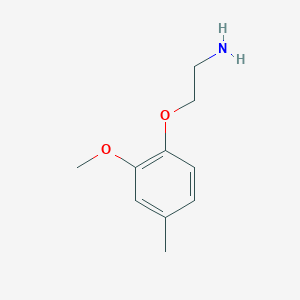
2-(Trifluoromethoxy)thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 3-((trifluoromethyl)thio)indoles, involves a palladium(II)-catalyzed reaction with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This suggests that the synthesis of 2-(trifluoromethoxy)thiobenzamide could potentially be achieved through similar palladium-catalyzed reactions, possibly involving a trifluoromethoxy equivalent and a thiobenzamide precursor.
Molecular Structure Analysis
While the molecular structure of 2-(trifluoromethoxy)thiobenzamide is not directly analyzed in the papers, the study of 2-thiophyne intermediates from 2-(trimethylsilyl)thiophen-3-yl triflate provides insights into the behavior of thiophene derivatives . The computational study mentioned could be relevant for understanding the electronic structure and reactivity of the trifluoromethoxy and thiobenzamide moieties when combined.
Chemical Reactions Analysis
The papers describe transformations of 2-alkylthiobenzamides, which are structurally related to 2-(trifluoromethoxy)thiobenzamide . These transformations, mediated by Selectfluor, lead to the synthesis of various heterocyclic compounds. This indicates that 2-(trifluoromethoxy)thiobenzamide could also undergo diverse transformations under similar conditions, potentially leading to novel heterocyclic structures.
Physical and Chemical Properties Analysis
科学的研究の応用
Photometric Assay Development
The oxidation of thiobenzamide by microsomal flavin-containing monooxygenase (MFMO) was studied, showcasing its utility in developing a photometric assay. This oxidation process, evident in liver, lung, and kidney tissues of rabbits, mice, and rats, indicates the potential of thiobenzamide in biochemical assay applications (Cashman & Hanzlik, 1981).
Chemical Synthesis and Transformation
Thiobenzamide has been utilized in the intramolecular cyclization of aryl radical cations to form benzothiazoles, using phenyliodine(III) bis(trifluoroacetate) and cerium ammonium nitrate. This process highlights its role in the synthesis of complex chemical structures (Downer-Riley & Jackson, 2008).
Corrosion Inhibition Studies
Thiobenzamide demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid solution. This was investigated using electrochemical techniques and quantum chemical calculations, revealing the relationship between molecular structure and corrosion inhibition efficiency (Özcan & Dehri, 2004).
Mercury Ion Complex Formation
Studies on the reaction of thiobenzamide with mercury(II) ions in aqueous solution showed the formation of complexes, providing insights into the kinetics and mechanisms of such reactions. This research contributes to the understanding of metal ion interactions with sulfur-containing organic compounds (Hall & Satchell, 1975).
Synthesis of Benzothiazole Derivatives
Thiobenzamide derivatives were synthesized and underwent cyclization to produce benzothiazole derivatives. This synthesis pathway highlights the versatility of thiobenzamides in organic chemistry (Kobayashi, Fujita, & Konishi, 2008).
Long-Term Release Studies
Research involving the long-term release of thiobenzamide from a functionalized polymer demonstrated its potential in medicine. The study focused on hydrogen sulfide release from thiobenzamide, relevant in medical applications (Long et al., 2015).
Photochemical Reactions
Thiobenzamide underwent photochemical reactions, resulting in products like pyrroles and dealkylation products. This study contributes to the understanding of photochemical properties and potential applications of thiobenzamides (Aoyama, 1997).
Safety And Hazards
将来の方向性
The trifluoromethoxy group is finding increased utility in various fields due to its unique features . Despite the promising applications, the synthesis of trifluoromethoxy-containing compounds, such as 2-(Trifluoromethoxy)thiobenzamide, remains a challenge . Future research may focus on developing more practical methods for the synthesis of these compounds .
特性
IUPAC Name |
2-(trifluoromethoxy)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLRVCJDVSKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)thiobenzamide | |
CAS RN |
926247-77-0 |
Source


|
| Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)


![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)